1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals. The compound's structure features two pyrrolidine rings and a hydroxyl group, which may contribute to its biological activity.
The compound is classified under the broader category of nitrogen-containing heterocycles. Pyrrolidine derivatives have been extensively studied due to their biological significance and utility in drug development. 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can be synthesized through various methods, often involving the manipulation of simpler pyrrolidine-based precursors.
The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol typically involves several key steps:
In one documented method, a mixture containing pyrrolidin-3-ol and formaldehyde is subjected to hydrogenation under controlled conditions, allowing for the formation of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol with high yield and purity. The process may involve multiple purification steps such as distillation or chromatography to isolate the desired product.
The molecular formula for 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is . Its molecular weight is approximately 156.23 g/mol.
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups:
For instance, the reaction of 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol with acetic anhydride can yield an acetate derivative, which may be useful in further synthetic applications.
The mechanism of action for compounds like 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is often linked to their interaction with biological targets such as receptors or enzymes. While specific studies on this compound may be limited, similar pyrrolidine derivatives have been shown to modulate neurotransmitter systems or exhibit anti-inflammatory properties.
Research indicates that pyrrolidine derivatives can influence G-protein coupled receptors, potentially affecting metabolic pathways . The binding affinity and selectivity towards specific receptors are critical for determining their therapeutic efficacy.
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol is typically a colorless to pale yellow liquid or solid depending on its purity and form. Its melting point and boiling point are not extensively documented but are expected to fall within ranges typical for similar compounds.
This compound is soluble in polar solvents such as water and alcohols due to its hydroxyl group, while being less soluble in non-polar solvents. It exhibits standard reactivity patterns associated with amines and alcohols.
1-(Pyrrolidin-3-yl)pyrrolidin-3-ol has potential applications in various fields:
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—has evolved into a privileged scaffold in pharmaceutical design, constituting 37 FDA-approved drugs. Its significance stems from three key physicochemical properties: (1) sp³-hybridization enabling three-dimensional exploration of pharmacophore space; (2) stereogenic centers (up to four chiral carbons) permitting precise stereochemical tuning; and (3) pseudorotation capability (ring puckering) that enhances conformational adaptability for target complementarity [10]. Compared to aromatic counterparts like pyrrole, pyrrolidine exhibits superior aqueous solubility (LogS = 0.854 vs. pyrrole’s -0.175) and hydrogen-bond basicity (pKBHX = 2.59 vs. 0.15), critical for bioavailability [10]. Historically, natural pyrrolidine alkaloids (e.g., nicotine) demonstrated CNS bioactivity, inspiring synthetic derivatives for neurological and metabolic disorders. The scaffold’s versatility is evidenced in dipeptidyl peptidase IV inhibitors for diabetes (e.g., (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, IC50 = 13 nM) [1] and melanin-concentrating hormone antagonists (e.g., 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, Ki = 2.3 nM) [5].
Table 1: Key Physicochemical Parameters of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
LogS | 0.854 | -0.175 | -2.642 |
H-Bond Donors | 1.0 | 1.0 | 0 |
H-Bond Acceptors | 1.5 | 0.5 | 0 |
PSA (Ų) | 16.46 | 13.96 | 0 |
Bicyclic pyrrolidine motifs—exemplified by 1-(pyrrolidin-3-yl)pyrrolidin-3-ol—leverage dual structural advantages for CNS drug design: (1) Enhanced blood-brain barrier (BBB) penetration due to moderate lipophilicity (LogP ~0.5–2.5) and polar surface area (PSA <90 Ų); and (2) Conformational rigidity that improves target selectivity. The 3-hydroxy substituent in such systems facilitates hydrogen bonding with neuronal receptors, while the tertiary nitrogen enables protonation-dependent membrane permeability [9] [10]. Notably, N-[(3S)-pyrrolidin-3-yl]benzamides (e.g., PF-184,298) function as dual serotonin/noradrenaline reuptake inhibitors (SNRIs) by exploiting the scaffold’s topology to bind monoamine transporters [9]. Similarly, 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazole derivatives exhibit multitarget activity at 5-HT2A, D2, 5-HT6, and 5-HT7 receptors, achieving anxiolytic and antidepressant effects (MED = 0.312–1.25 mg/kg) without catalepsy [2]. The stereochemistry of the pyrrolidine ring critically influences efficacy; for instance, (S)-enantiomers often show superior receptor affinity due to stereoselective protein binding [10].
Pyrrolidine-based bicyclic systems are ideal frameworks for dual-target ligands due to their capacity to:
For example, dual μ-opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists (e.g., compounds 23, 28, 40) incorporate pyrrolidine to merge analgesia with reduced addiction liability. The scaffold’s nitrogen binds MOR, while its aryl-tethered terminus antagonizes D3R, attenuating opioid reward pathways [3] [6]. Similarly, SNRI pyrrolidines avoid dopamine transporter (DAT) inhibition by sterically blocking the dopamine pocket [9]. Structure-activity relationship (SAR) studies show that minor modifications (e.g., N-benzylation vs. N-alkylation) significantly alter P-gp efflux ratios, enabling CNS penetration [9].
Table 2: Therapeutic Applications of Bicyclic Pyrrolidine Derivatives
Therapeutic Area | Compound Example | Target(s) | Potency |
---|---|---|---|
Analgesia (OUD) | MOR-D3R bitopic ligand 40 | MOR agonist / D3R antagonist | Ki (MOR) = 0.8 nM [6] |
Antidepressants | PF-184,298 | SERT / NET inhibitor | IC50 < 10 nM [9] |
Antipsychotics | 6-Fluoro-3-(pyrrolidinylpropyl)-benzoxazole | 5-HT2A/D2/5-HT6/7R | pKi = 8.32–9.35 [2] |
Neuroimaging | [11C]LY2795050 | κ-opioid receptor | Ki = 0.72 nM |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5